

Physical and chemical properties of 8-(Trifluoromethyl)chroman-4-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-(Trifluoromethyl)chroman-4-one

Cat. No.: B1390880

[Get Quote](#)

An In-depth Technical Guide to 8-(Trifluoromethyl)chroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chroman-4-one Scaffold and the Trifluoromethyl Moiety

The chroman-4-one framework, a heterocyclic system consisting of a benzene ring fused to a dihydropyranone ring, is a privileged scaffold in medicinal chemistry. These structures serve as crucial intermediates in the synthesis of a wide array of bioactive molecules, including flavonoids and their derivatives.^[1] Chroman-4-ones themselves exhibit a diverse range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.

The strategic incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a cornerstone of modern drug design. This is due to the unique properties conferred by this moiety, including increased lipophilicity, which can enhance membrane permeability, and improved metabolic stability, which can prolong the *in vivo* lifetime of a drug candidate. The potent electron-withdrawing nature of the -CF₃ group also modulates the electronic properties of the parent molecule, potentially leading to enhanced binding affinity with biological targets. Consequently, **8-(trifluoromethyl)chroman-4-one** represents a molecule of significant interest.

for synthetic chemists and drug discovery professionals, merging a versatile heterocyclic core with a functionally critical substituent.

Physicochemical Properties

Precise experimental data for **8-(Trifluoromethyl)chroman-4-one** is not widely available in the cited literature. However, key identifiers are known, and properties can be inferred from closely related isomers and structural analogs. Commercial suppliers list the compound as a solid at room temperature.[2]

For comparative purposes, the physical properties of the isomeric compound, 7-(Trifluoromethyl)chroman-4-one, are presented below. It is anticipated that the 8-trifluoromethyl isomer would exhibit comparable, though not identical, properties.

Property	Value	Source
CAS Number	890839-66-4	[3][4]
Molecular Formula	C ₁₀ H ₇ F ₃ O ₂	[3][4]
Molecular Weight	216.16 g/mol	[2][3][4]
Appearance	Solid	[2]
Melting Point	Data not available (7-isomer: 72-74 °C)	[5]
Boiling Point	Data not available (7-isomer: 283 °C at 760 mmHg)	[5][6]
Density	Data not available (7-isomer: 1.374 g/cm ³)	[5]
Solubility	Expected to be soluble in common organic solvents (e.g., CH ₂ Cl ₂ , Ether, Benzene). [5] Insoluble in water.[7]	

Spectroscopic Characterization (Predicted)

While specific spectra for **8-(Trifluoromethyl)chroman-4-one** were not found, its spectral characteristics can be reliably predicted based on the known structure and data from analogous compounds.[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

- Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and triplets in the downfield region (approx. δ 7.0-8.0 ppm). The coupling patterns will be influenced by the electron-withdrawing trifluoromethyl group at the C8 position.
- Methylene Protons at C2 (2H): The protons on the carbon adjacent to the ether oxygen will appear as a triplet around δ 4.5 ppm.
- Methylene Protons at C3 (2H): The protons on the carbon adjacent to the carbonyl group will appear as a triplet around δ 2.8 ppm.

¹³C NMR Spectroscopy

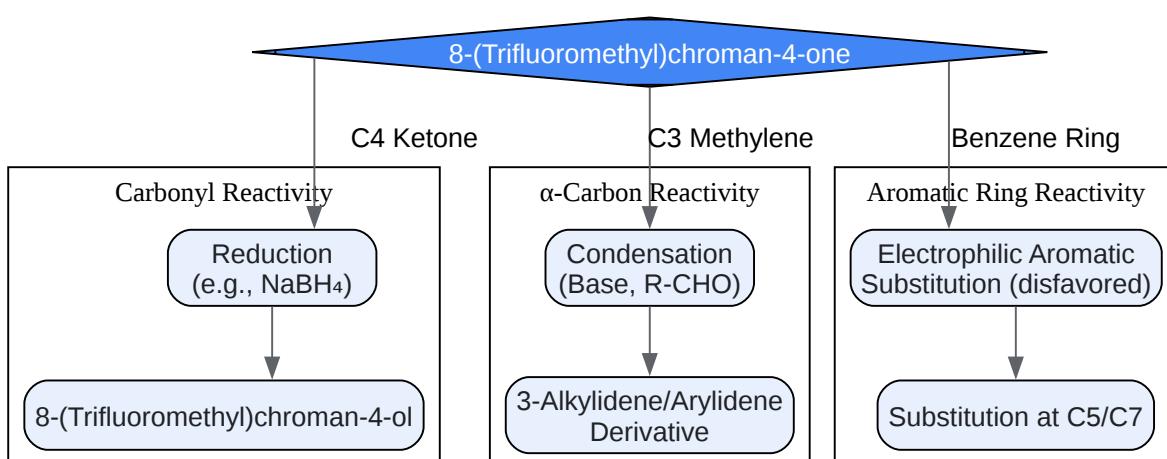
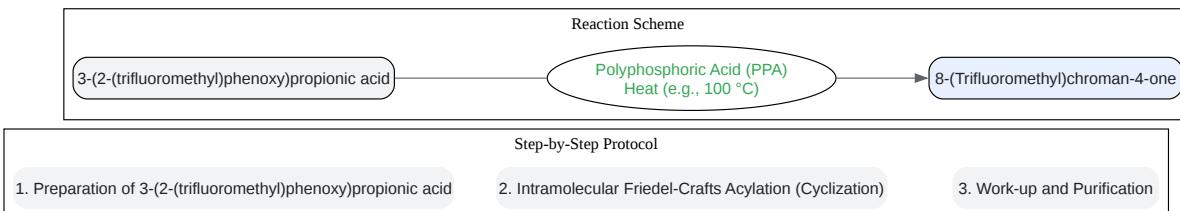
The carbon NMR spectrum will provide key information about the carbon framework.

- Carbonyl Carbon (C4): A characteristic signal will be observed far downfield, typically above δ 190 ppm.
- Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the trifluoromethyl group (C8) and the trifluoromethyl carbon itself will show characteristic quartet splitting due to C-F coupling. The CF_3 signal itself is expected around δ 123 ppm with a large coupling constant ($^1\text{J}_{\text{CF}} \approx 270$ Hz).[\[11\]](#)[\[12\]](#)
- Aliphatic Carbons: The C2 and C3 carbons will appear in the upfield region, with C2 (adjacent to oxygen) being more downfield (approx. δ 67 ppm) than C3 (approx. δ 37 ppm).
[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

- C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1690 cm^{-1} , characteristic of an aryl ketone.[1]
- C-F Stretches: Strong absorption bands associated with the C-F bonds of the trifluoromethyl group will be present in the 1350-1100 cm^{-1} region.
- Ar-H Stretches: Peaks corresponding to the aromatic C-H stretching vibrations will be observed just above 3000 cm^{-1} .
- C-O Stretch: An absorption corresponding to the aryl ether C-O bond will be visible around 1250 cm^{-1} .



Synthesis and Reaction Chemistry

Plausible Synthetic Pathway

A definitive, optimized protocol for **8-(Trifluoromethyl)chroman-4-one** is not detailed in the reviewed literature. However, a robust synthesis can be designed based on well-established methods for chroman-4-one formation, primarily the intramolecular Friedel-Crafts acylation of a corresponding 3-phenoxypropionic acid.[13]

The logical precursor for this synthesis would be 3-(2-(trifluoromethyl)phenoxy)propionic acid.

Diagram: Synthetic Pathway via Intramolecular Friedel-Crafts Acylation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]

- 2. 8-(Trifluoromethyl)chroman-4-one | CymitQuimica [cymitquimica.com]
- 3. China 8-Trifluoromethyl-chroman-4-one 890839-66-4 [chinachemnet.com]
- 4. 8-三氟甲基-色满-4-酮 CAS#: 890839-66-4 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 5. chembk.com [chembk.com]
- 6. 7-(trifluoromethyl)chroman-4-one | CAS#:111141-02-7 | Chemsoc [chemsrc.com]
- 7. adama.com [adama.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of 8-(Trifluoromethyl)chroman-4-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1390880#physical-and-chemical-properties-of-8-trifluoromethyl-chroman-4-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com